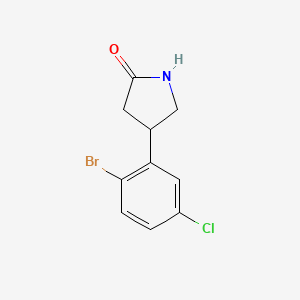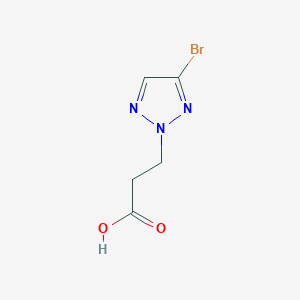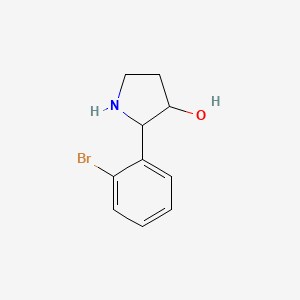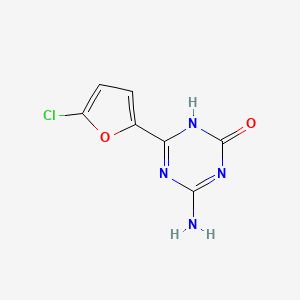
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.20 g/mol It is characterized by the presence of a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-3-yl group at the 6-position of a benzaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with 1-methyl-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzoic acid.
Reduction: 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with the pyrazole group at the 4-position instead of the 3-position.
2-Fluoro-6-(1H-pyrazol-3-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
2-Fluoro-6-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: Similar structure but with the pyrazole group at the 5-position instead of the 3-position.
Uniqueness
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
2-fluoro-6-(1-methylpyrazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-5-11(13-14)8-3-2-4-10(12)9(8)7-15/h2-7H,1H3 |
Clave InChI |
OHWYLNMVBIYRMF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C2=C(C(=CC=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)








![9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13179729.png)
